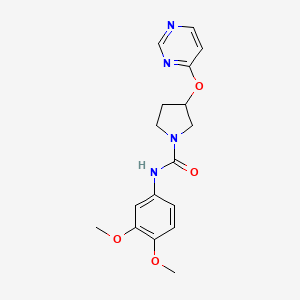![molecular formula C18H18N4O3 B6427577 2-(1,2-benzoxazol-3-yl)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]ethan-1-one CAS No. 2034331-52-5](/img/structure/B6427577.png)
2-(1,2-benzoxazol-3-yl)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,2-benzoxazol-3-yl)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]ethan-1-one (hereafter referred to as 2-BXPP) is a synthetic compound that has been studied for its potential applications in a variety of scientific research fields. It is a small molecule that has been found to possess a range of properties that make it attractive for use in a variety of laboratory experiments. In particular, 2-BXPP has been studied for its ability to act as a ligand for certain proteins, as well as its ability to interact with other molecules in a variety of ways.
科学的研究の応用
2-BXPP has been studied for its potential applications in a variety of scientific research fields. It has been found to act as a ligand for certain proteins, and has been used to study the structure and function of these proteins. Additionally, 2-BXPP has been used to study the interactions between proteins and other molecules, as well as the effects of various drugs on these interactions. 2-BXPP has also been used to study the structure and function of enzymes, as well as the effects of various drugs on enzyme activity.
作用機序
The mechanism of action of 2-BXPP is not fully understood. However, it is believed that the compound binds to certain proteins, forming a complex that is able to interact with other molecules. This interaction is thought to be responsible for the effects of 2-BXPP on biochemical and physiological processes. Additionally, 2-BXPP has been found to interact with certain enzymes, which may explain its ability to affect enzyme activity.
Biochemical and Physiological Effects
2-BXPP has been found to have a variety of biochemical and physiological effects. For example, it has been found to inhibit the activity of certain enzymes, which may explain its ability to affect the metabolism of certain drugs. Additionally, 2-BXPP has been found to affect the activity of certain proteins, which may explain its ability to affect the structure and function of certain proteins. Finally, 2-BXPP has been found to interact with certain molecules, which may explain its ability to affect the activity of certain proteins and enzymes.
実験室実験の利点と制限
The use of 2-BXPP in laboratory experiments offers a number of advantages. For example, it is a small molecule that is easy to synthesize and store, and it is relatively inexpensive. Additionally, 2-BXPP has been found to interact with a variety of proteins and enzymes, which makes it a useful tool for studying these molecules. However, there are some limitations to the use of 2-BXPP in laboratory experiments. For example, it is not always easy to control the concentration of 2-BXPP in a given experiment, and the compound can interact with other molecules in unpredictable ways. Additionally, the effects of 2-BXPP on biochemical and physiological processes are not always well understood.
将来の方向性
The potential future directions for further research on 2-BXPP are numerous. For example, further studies could be conducted to better understand the mechanism of action of the compound and its effects on biochemical and physiological processes. Additionally, further research could be conducted to explore the potential applications of 2-BXPP in other scientific research fields, such as drug development and medical research. Finally, further research could be conducted to explore the potential for using 2-BXPP in therapeutic applications, such as the treatment of certain diseases.
合成法
2-BXPP can be synthesized using a variety of methods. The most common method is a three-step reaction involving the reaction of 4-hydroxybenzaldehyde with piperidine, followed by the reaction of the resulting product with 1,2-benzoxazol-3-yl chloride, and finally the reaction of the resulting product with pyrimidine-4-yloxy piperidine. This method has been shown to produce a high yield of 2-BXPP with minimal byproducts.
特性
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-(3-pyrimidin-4-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c23-18(10-15-14-5-1-2-6-16(14)25-21-15)22-9-3-4-13(11-22)24-17-7-8-19-12-20-17/h1-2,5-8,12-13H,3-4,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQBMEFOWHWYDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=NOC3=CC=CC=C32)OC4=NC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B6427506.png)
![2-{1-oxo-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-2-yl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B6427510.png)
![N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B6427515.png)
![N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-1-benzofuran-2-carboxamide](/img/structure/B6427521.png)
![N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-(trifluoromethyl)benzamide](/img/structure/B6427527.png)
![N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-9H-xanthene-9-carboxamide](/img/structure/B6427533.png)
![4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B6427534.png)
![(2E)-3-phenyl-1-[3-(pyrimidin-4-yloxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B6427541.png)

![4-{[1-(3,5-difluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B6427551.png)

![1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3-(phenylsulfanyl)propan-1-one](/img/structure/B6427561.png)
![(2E)-3-(furan-2-yl)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B6427573.png)
![(2E)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]but-2-en-1-one](/img/structure/B6427578.png)